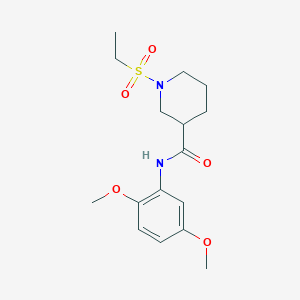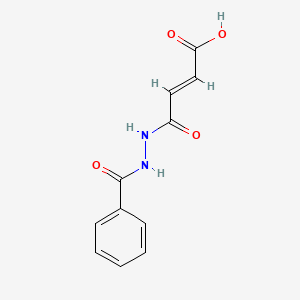![molecular formula C20H22N2O2 B4710998 3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4710998.png)
3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer drug. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to increase the production of cytokines, which are proteins that help to regulate the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to inhibit the formation of new blood vessels, which can help to slow the growth of tumors. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can make it expensive to use in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone. One area of research could be to investigate the use of this compound in combination with other anti-cancer drugs, to determine if it could enhance their effectiveness. Another area of research could be to investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Aplicaciones Científicas De Investigación
3-[4-(2,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone has been studied for its potential use in cancer treatment. Research has shown that this compound can stimulate the immune system to attack cancer cells, and can also inhibit the formation of new blood vessels that tumors need to grow.
Propiedades
IUPAC Name |
3-[4-(2,5-dimethylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-10-16(2)19(13-15)24-12-6-5-11-22-14-21-18-8-4-3-7-17(18)20(22)23/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSIBMXNAXTLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-naphthyloxy)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4710947.png)
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4710954.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-2-(phenylthio)acetohydrazide](/img/structure/B4710962.png)
![5-(2-furyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4710963.png)
![N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4710968.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4710976.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4710977.png)

![methyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710997.png)
![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4711008.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4711009.png)